BenchChemオンラインストアへようこそ!

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Regioisomer differentiation Lipophilicity profiling Hydrogen-bond topology

N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide (CID 16953819, CAS 941954-41-2) is a fully synthetic hybrid molecule that fuses benzofuran, thiazole, and 5-methylisoxazole-3-carboxamide pharmacophores into a single planar, aromatic heteropolycyclic framework (C₁₆H₁₁N₃O₃S, MW 325.3 g·mol⁻¹). The compound is catalogued in the MolPort screening collection under the structurally related entry MolPort‑005‑291‑914 (PHY0170024), which corresponds to the 3‑methyl‑1,2‑oxazole‑5‑carboxamide regioisomer; both regioisomers belong to the benzofuran organic compound class and exhibit computed logP values in the 3.4–3.7 range, indicating moderate lipophilicity.

Molecular Formula C16H11N3O3S
Molecular Weight 325.34
CAS No. 941954-41-2
Cat. No. B2651355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
CAS941954-41-2
Molecular FormulaC16H11N3O3S
Molecular Weight325.34
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C16H11N3O3S/c1-9-6-11(19-22-9)15(20)18-16-17-12(8-23-16)14-7-10-4-2-3-5-13(10)21-14/h2-8H,1H3,(H,17,18,20)
InChIKeyFFNFQKMXBHZPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 941954-41-2): Core Identifier and Physicochemical Baseline


N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide (CID 16953819, CAS 941954-41-2) is a fully synthetic hybrid molecule that fuses benzofuran, thiazole, and 5-methylisoxazole-3-carboxamide pharmacophores into a single planar, aromatic heteropolycyclic framework (C₁₆H₁₁N₃O₃S, MW 325.3 g·mol⁻¹) [1]. The compound is catalogued in the MolPort screening collection under the structurally related entry MolPort‑005‑291‑914 (PHY0170024), which corresponds to the 3‑methyl‑1,2‑oxazole‑5‑carboxamide regioisomer; both regioisomers belong to the benzofuran organic compound class and exhibit computed logP values in the 3.4–3.7 range, indicating moderate lipophilicity [2]. The topological polar surface area is 109 Ų, the hydrogen‑bond donor count is 1, and the hydrogen‑bond acceptor count is 6 [1].

Why Close Analogs of N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide Cannot Be Considered Interchangeable


The 5‑methylisoxazole‑3‑carboxamide regioisomer is structurally non‑equivalent to the 3‑methylisoxazole‑5‑carboxamide regioisomer: the position of the carboxamide linker relative to the methyl substituent alters both the hydrogen‑bond‑donor/acceptor topology and the conformational flexibility of the amide linkage, directly affecting target‑engagement geometry [1][2]. Even within the same patent class, thiazole‑oxazole‑arylamide hybrids display activity cliffs where minor peripheral variations (e.g., benzofuran versus benzothiazole, or the presence/absence of methoxy substituents) shift potency by orders of magnitude [3]. Therefore, procurement decisions cannot rely on simple scaffold similarity but must be anchored to the exact regioisomer and substitution pattern required for a given assay.

Quantitative Differentiation Evidence for N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide Versus Closest Analogs


Regioisomeric Lipophilicity and Topological Polarity Profile Comparison (5‑Methyl‑3‑carboxamide vs. 3‑Methyl‑5‑carboxamide)

The target 5‑methyl‑1,2‑oxazole‑3‑carboxamide (PubChem CID 16953819) exhibits an XLogP3 value of 3.4 and a topological polar surface area of 109 Ų, consistent with moderate blood–brain barrier permeability potential [1]. In contrast, the 3‑methyl‑1,2‑oxazole‑5‑carboxamide regioisomer (MolPort‑005‑291‑914, PhytoBank PHY0170024) has a predicted ALOGPS logP of 3.72 [2]. Although the logP methodologies differ, the 0.32 log unit shift and the inversion of the carboxamide donor/acceptor orientation (HBD 1, HBA 6 for both regioisomers) are expected to produce distinguishable retention times in reversed‑phase HPLC and differential binding to polar receptor cavities.

Regioisomer differentiation Lipophilicity profiling Hydrogen-bond topology

Aqueous Solubility Baseline of the 3‑Methyl Regioisomer as a Conservative Estimate for the 5‑Methyl Form

The PhytoBank record for the 3‑methyl regioisomer reports a predicted aqueous solubility of 0.016 g·L⁻¹ (≈ 0.049 mM), classifying it as practically insoluble in water [1]. Because the 5‑methyl regioisomer has the same molecular formula, identical heavy‑atom count, and a computed logP within 0.5 log units, its aqueous solubility is expected to fall in the same ultra‑low range. This value serves as a conservative lower bound for planning stock‑solution concentrations and DMSO‑based dilution protocols.

Aqueous solubility DMSO stock preparation Assay planning

Class‑Level Antimycobacterial Activity of 5‑Methylisoxazole‑3‑carboxamide Scaffold Provides a Usable SAR Anchor

A series of 5‑methylisoxazole‑3‑carboxamide derivatives reported by Kumar et al. (2016) demonstrated MIC values of 3.125 µM against M. tuberculosis H37Rv for the most active congeners (compounds 10 and 14), with additional antibacterial activity against B. subtilis (MIC 6.25 µM for compounds 9, 13, 19, 20) [1]. Although the specific benzofuran‑thiazole‑substituted analog (941954‑41‑2) was not included in that study, the scaffold itself carries validated antimycobacterial pharmacophoric features. Procurement of this exact compound enables direct head‑to‑head evaluation against the published benchmark compounds 10 and 14.

Antitubercular MIC benchmarking Scaffold prioritization

Absence of Methoxy Substitution on the Benzofuran Ring Distinguishes This Compound from 5‑Methoxy‑Benzofuran Analogs

Several close analogs catalogued in vendor databases, e.g., CAS 946363‑47‑9 (N‑[4‑(5‑methoxy‑1‑benzofuran‑2‑yl)‑1,3‑thiazol‑2‑yl]‑5‑methyl‑1,2‑oxazole‑3‑carboxamide) and CAS 946209‑82‑1 (3‑methyl regioisomer with 5‑methoxy substitution), carry an electron‑donating methoxy group at the 5‑position of the benzofuran ring . The target compound (941954‑41‑2) is the unsubstituted benzofuran analog, lacking this +M substituent. The presence or absence of the methoxy group can shift the oxidation potential, CYP450 metabolic liability, and hydrogen‑bond acceptor capacity of the benzofuran oxygen, potentially altering both pharmacokinetic half‑life and target‑binding enthalpy [1].

Substituent effect SAR Metabolic stability

Evidence‑Derived Research and Industrial Application Scenarios for N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide


Analytical QC Reference for Regioisomer Identification in HPLC‑MS Workflows

Because the 5‑methyl‑3‑carboxamide and 3‑methyl‑5‑carboxamide regioisomers have distinguishable computed logP values (3.4 vs. 3.7 [1][2]) and inverted amide connectivity, this compound can serve as a retention‑time standard to verify that the correct regioisomer has been received before initiating biological assays.

Scaffold‑Hopping Library Design for Antimycobacterial Lead Optimization

The validated 5‑methylisoxazole‑3‑carboxamide core (literature MIC 3.125 µM against M. tuberculosis [3]) combined with the novel benzofuran‑thiazole periphery makes this compound a suitable entry point for fragment‑based or scaffold‑hopping campaigns aimed at improving potency beyond the current benchmark compounds 10 and 14.

Solubility‑Limited Assay Protocol Development Plate

With a predicted aqueous solubility of approximately 0.016 g·L⁻¹ (≈ 0.05 mM [2]), this compound can be employed as a low‑solubility control in high‑throughput screening campaigns to validate DMSO‑tolerance, precipitation detection, and serial‑dilution accuracy under realistic lipophilic‑compound conditions.

Benzofuran Substituent SAR Study (Unsubstituted vs. 5‑Methoxy)

The absence of the 5‑methoxy group distinguishes this compound from CAS 946363‑47‑9 . Researchers can procure both analogs and conduct paired biological assays to quantify the contribution of the methoxy substituent to target affinity, metabolic stability, and off‑target promiscuity.

Quote Request

Request a Quote for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.